Salvinorin B is a natural product found in Salvia divinorum with data available.
Salvinorin B
CAS No.: 92545-30-7
VCID: VC21336040
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Salvinorin B is a naturally occurring compound, primarily known as a metabolite of salvinorin A, which is the main psychoactive component of the plant Salvia divinorum. It belongs to the class of diterpenoid furanolactones and is structurally related to other salvinorins. While salvinorin A is well-known for its potent hallucinogenic effects, salvinorin B has distinct properties and applications, particularly in research related to κ-opioid receptors. Biological ActivitySalvinorin B is recognized as a potent and selective κ-opioid DREADD (KORD) activator, with an EC₅₀ of 11.8 nM. It is selective for KORD over the endogenous κ opioid receptor and other related targets. Unlike salvinorin A, which is a potent κ opioid receptor agonist with hallucinogenic effects, salvinorin B does not exhibit analgesic or ataxic effects in wild-type mice. Instead, it induces neuronal hyperpolarization and modifies locomotor activity and feeding behavior in KORD-expressing mouse models. It is brain penetrant, making it useful for neurological research. Research ApplicationsSalvinorin B is primarily used in research settings for its ability to selectively activate κ-opioid DREADDs. This specificity allows researchers to study the effects of κ-opioid receptor activation without the confounding effects of endogenous receptor activation. It is particularly valuable in studies involving genetically modified animal models where KORDs are expressed.
Derivatives and AnaloguesSalvinorin B has been modified to create derivatives with enhanced properties. For example, ethoxymethyl ether salvinorin B (EOM SalB) shows increased binding affinity, potency, and metabolic stability compared to salvinorin A. These derivatives are being explored for their therapeutic potential, particularly in treating conditions like multiple sclerosis and substance abuse.
Occurrence in NatureWhile salvinorin B is primarily associated with Salvia divinorum, it has also been detected in other Salvia species, such as Salvia potentillifolia and Salvia adenocaulon. These species contain varying amounts of salvinorin B, which can be quantified using techniques like LC-MS/MS.
|
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 92545-30-7 | ||||||||||||||||||||||
Product Name | Salvinorin B | ||||||||||||||||||||||
Molecular Formula | C21H26O7 | ||||||||||||||||||||||
Molecular Weight | 390.4 g/mol | ||||||||||||||||||||||
IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | ||||||||||||||||||||||
Standard InChI | InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 | ||||||||||||||||||||||
Standard InChIKey | BLTMVAIOAAGYAR-CEFSSPBYSA-N | ||||||||||||||||||||||
Isomeric SMILES | C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 | ||||||||||||||||||||||
SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | ||||||||||||||||||||||
Canonical SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | ||||||||||||||||||||||
Synonyms | salvinorin B | ||||||||||||||||||||||
PubChem Compound | 11440685 | ||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume